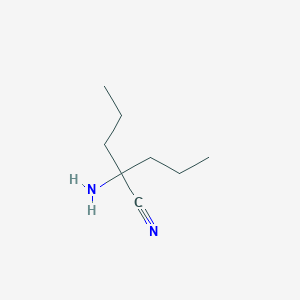

2-Amino-2-propylpentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

2-Amino-2-propylpentanenitrile, due to its structure, finds applications in the synthesis and transformations of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These methodologies focus on selective and stereocontrolled routes towards the generation of new molecular entities significant in drug research and synthetic chemistry. This approach is highlighted by its versatility, robustness, and efficiency in the preparation of cyclic β-amino acids, crucial for their biological relevance and impact in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Amino Acid Racemization Reaction in Geochronology

The racemization of amino acids, including 2-amino-2-propylpentanenitrile derivatives, serves as a basis for a method of geochronology. This process involves the chemical conversion of amino acids from their L- to D- forms over geological time, offering a measure of the elapsed time since the death of the organism. This application is pivotal in the Pleistocene and potentially the Pliocene epochs, aiding in the understanding of temporal dynamics in terrestrial ecosystems. The implications of this process extend to studies of skeletal remains, foraminiferal shells, and their use in estimating historical environmental conditions and thermal gradients in sedimentary contexts (Schroeder & Bada, 1976).

Carbon Dioxide Capture Technologies

The chemical properties of 2-amino-2-propylpentanenitrile and related compounds are explored in the context of carbon dioxide capture technologies. Research focuses on developing cost-effective, efficient, and environmentally sustainable methods for CO2 capture using various liquid absorption techniques. Among these, amino acid salts, which may include derivatives of 2-amino-2-propylpentanenitrile, are considered for their potential in enhancing absorption performance, reaction kinetics, and reducing energy consumption. This area of application is critical in addressing challenges related to greenhouse gas emissions, global warming, and climate change mitigation efforts (Ochedi, Yu, Yu, Liu, & Hussain, 2020).

特性

IUPAC Name |

2-amino-2-propylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNLCHDTOHNJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-propylpentanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

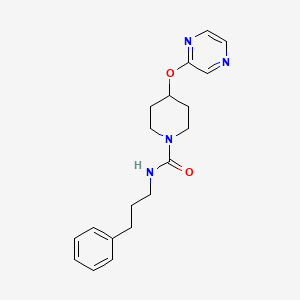

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)

![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)

![tert-Butyl 5'-hydroxy-2'-(methylthio)-6'-oxo-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2475821.png)